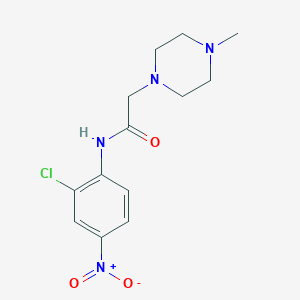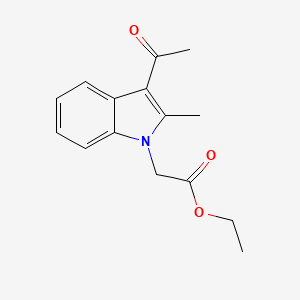
N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, commonly known as CNPA, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide (NO) in the body. CNPA has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
CNPA is a competitive inhibitor of N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, which means it competes with the substrate L-arginine for binding to the enzyme. By inhibiting N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, CNPA reduces the production of NO, which has various physiological and pathological effects in the body. NO is involved in the regulation of blood pressure, neurotransmission, and immune response, among other functions.
Biochemical and Physiological Effects:
CNPA has been shown to have various biochemical and physiological effects in the body. It has been demonstrated to reduce the production of NO in vitro and in vivo. CNPA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have cardioprotective effects by reducing oxidative stress and improving endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CNPA in lab experiments is its potent inhibitory effect on N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide. This allows researchers to study the role of NO in various physiological and pathological conditions. However, one limitation of using CNPA is its potential off-target effects. CNPA may inhibit other enzymes besides N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide, which could confound the results of experiments.
Orientations Futures
There are several future directions for research on CNPA. One area of interest is the development of more selective N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide inhibitors that target specific isoforms of the enzyme. Another direction is the investigation of the therapeutic potential of CNPA in various diseases, such as cancer and neurodegenerative disorders. Additionally, the use of CNPA in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of CNPA involves the reaction of 2-chloro-4-nitroaniline with 4-methylpiperazine and acetic anhydride. The reaction is carried out under reflux conditions in the presence of a catalyst such as triethylamine. The resulting product is then purified by recrystallization to obtain pure CNPA.
Applications De Recherche Scientifique
CNPA has been widely used in scientific research to study the role of N-(2-chloro-4-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide in various physiological and pathological conditions. It has been shown to be effective in inhibiting the production of NO in vitro and in vivo. CNPA has been used to investigate the role of NO in inflammation, cardiovascular diseases, and cancer.
Propriétés
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN4O3/c1-16-4-6-17(7-5-16)9-13(19)15-12-3-2-10(18(20)21)8-11(12)14/h2-3,8H,4-7,9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAWCKZAKWSVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6272418 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide](/img/structure/B5152939.png)
![N-(2-methoxyethyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B5152947.png)
![2-chloro-4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B5152954.png)
![4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5152961.png)

![1,1'-(2-hydroxy-1,3-phenylene)bis[5-(dimethylamino)-2,4-pentadien-1-one]](/img/structure/B5152971.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5152990.png)



![3-[1-cyano-2-(2-nitrophenyl)vinyl]benzonitrile](/img/structure/B5153009.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5153035.png)